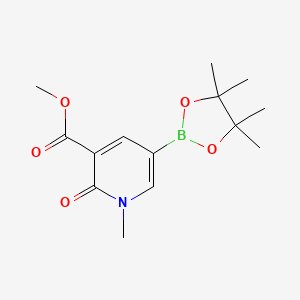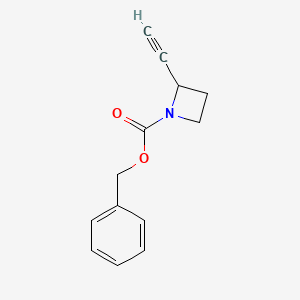![molecular formula C10H11NO3S B13498854 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13498854.png)
1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound features a formyl group, a hydroxyphenyl group, and a sulfanyl group attached to a dimethylformamide moiety, making it a valuable material in organic synthesis, pharmaceuticals, and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 4-formyl-3-hydroxyphenyl thiol with N,N-dimethylformamide under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include Lewis acids and transition metal complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mécanisme D'action
The mechanism of action of 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with molecular targets through its functional groups. The formyl group can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
4-formyl-3-hydroxyphenyl thiol: Shares the hydroxyphenyl and formyl groups but lacks the dimethylformamide moiety.
N,N-dimethylformamide: A common solvent with the dimethylformamide moiety but lacks the hydroxyphenyl and formyl groups.
4-formylphenyl sulfide: Contains the formyl and sulfanyl groups but lacks the hydroxyphenyl group.
Uniqueness: The presence of both the formyl and hydroxyphenyl groups, along with the sulfanyl and dimethylformamide moieties, makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO3S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
S-(4-formyl-3-hydroxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H11NO3S/c1-11(2)10(14)15-8-4-3-7(6-12)9(13)5-8/h3-6,13H,1-2H3 |
Clé InChI |
LZRGHWBCXWEYJQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=CC(=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


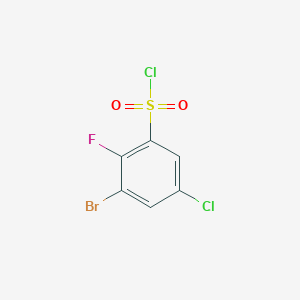
![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
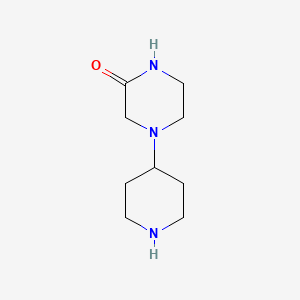

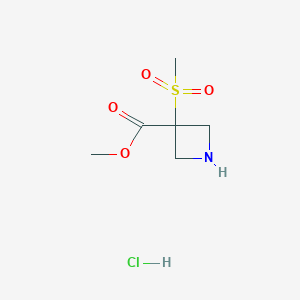
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)

